molecular formula C4H9Cl2NO B1590309 Ethyl 2-chloroacetimidate hydrochloride CAS No. 36743-66-5

Ethyl 2-chloroacetimidate hydrochloride

Cat. No. B1590309
CAS RN: 36743-66-5
M. Wt: 158.02 g/mol
InChI Key: BGWMHFKCAUBYJJ-UHFFFAOYSA-N
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Description

Ethyl 2-chloroacetimidate hydrochloride is a chemical compound with the CAS Number: 36743-66-5 . It has a molecular weight of 158.03 and its IUPAC name is ethyl 2-chloroethanimidoate hydrochloride .


Molecular Structure Analysis

The InChI code for Ethyl 2-chloroacetimidate hydrochloride is 1S/C4H8ClNO.ClH/c1-2-7-4 (6)3-5;/h3H,2,6H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Ethyl 2-chloroacetimidate hydrochloride is a white solid . It should be stored in an inert atmosphere and in a freezer, under -20°C .

Scientific Research Applications

Protein Reagent Properties

Ethyl 2-chloroacetimidate hydrochloride has been identified as a bifunctional protein reagent, showing promising results in inactivating bovine pancreatic ribonuclease and cross-linking lysyl and histidyl residues (Olomucki & Diopoh, 1972).

Esterification Agent

This chemical has been effectively used for the formation of 2-trimethylsilylethyl esters, highlighting its role as an esterification agent without the need for an exogenous promoter or catalyst (Lin et al., 2021).

Synthesis of Pyrazines

Ethyl 2-chloroacetimidate hydrochloride is instrumental in the synthesis of pyrazines, particularly in the conversion of ethyl ethoxycarbonylacetimidate hydrochloride into ethyl 3-aminopyrazine-2-carboxylates (Keir et al., 1978).

Antiviral Activity

Research has explored its derivatives for antiviral activities, notably in the synthesis of 2-acylaminoacetamidine and 3-acylaminopropionamidine hydrochlorides from corresponding nitriles (Ueda et al., 1968).

Cyclization Reactions

Ethyl 2- or 3-acylaminoimidate hydrochlorides, derived from Ethyl 2-chloroacetimidate hydrochloride, have been used in the synthesis of 1.3.4-Oxadiazoles through cyclization reactions (Kraft et al., 1971).

Synthesis of β-Methyleneaspartic Acid

This compound has been employed in the synthesis of β-methyleneaspartic acid, an inhibitor of glutamate-aspartate transaminase (Galeazzi et al., 2006).

Membrane Transport Studies

Ethyl 2-chloroacetimidate hydrochloride has been used in studies involving membrane transport, as seen in the research on [Pt(H-(ethyl)2-dithiooxamidate)2] for HCl transport across hydrophobic layers (Giannetto et al., 2013).

Nonpeptide Agonist Synthesis

It has been involved in the discovery of nonpeptide agonists, such as in the identification of 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride as a urotensin-II receptor agonist (Croston et al., 2002).

Synthesis of Ethyl Acetohydroximate Derivatives

Ethyl 2-chloroacetimidate hydrochloride has been utilized in the efficient synthesis of ethyl acetohydroximate and its derivatives, playing a significant role in organic chemistry transformations (Hyodo et al., 2022).

Heterocyclic Compound Research

It has been instrumental in the preparation of ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates, contributing to anti-inflammatory, analgesic, antipyretic, and ulcerogenic research (Abignente et al., 1984).

Delay in Aging Patterns

Studies have used derivatives of ethyl 2-chloroacetimidate hydrochloride in geroprotection research, specifically in increasing the lifespan of mice (Emanuel & Obukhova, 1978).

Continuous-Flow Synthesis

The compound has been part of a safe and efficient continuous-flow synthesis process for preparing key intermediates in drug synthesis, such as darolutamide (Szilágyi et al., 2022).

Pechmann Condensation

It has played a role in Pechmann condensation processes, providing an efficient route for the synthesis of coumarins (Potdar et al., 2001).

Beckmann Fission Reaction

Ethyl 2-chloroacetimidate hydrochloride has been involved in novel Beckmann fission reactions, contributing to the synthesis of benzimidazole derivatives (Sato et al., 1984).

Learning and Memory Effects

Its derivatives have been studied for their effects on learning and memory facilitation in mice, showing potential in cognitive research (Jing-ai, 2006).

Membrane Amidination Studies

Ethyl 2-chloroacetimidate hydrochloride has been used in the amidination of the outer and inner surfaces of human erythrocyte membranes, providing insights into membrane biology (Whiteley & Berg, 1974).

properties

IUPAC Name

ethyl 2-chloroethanimidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO.ClH/c1-2-7-4(6)3-5;/h6H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWMHFKCAUBYJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloroacetimidate hydrochloride

CAS RN

36743-66-5
Record name 36743-66-5
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-chloroacetimidate hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-chloroacetimidate hydrochloride

Citations

For This Compound
12
Citations
BA Titov, PG Zherebchenko… - Pharmaceutical …, 1979 - Springer
… Compounds IIa-c were synthesized by the action of the corresponding adamantylmethyl amine on ethyl 2-chloroacetimidate hydrochloride W) with subsequent treatment of the resulting …
Number of citations: 4 link.springer.com
H Jamali, HA Khan, CC Tjin… - ACS Medicinal Chemistry …, 2016 - ACS Publications
The protein arginine deiminases (PADs) catalyze the post-translational deimination of arginine side chains. Multiple PAD isozymes have been characterized, and abnormal PAD activity …
Number of citations: 21 pubs.acs.org
FC Schaefer, GA Peters - The Journal of Organic Chemistry, 1961 - ACS Publications
The formation of 2, 4, 6-triphenyl-s-triazine (I) by spontaneous decomposition of alkyl benzimidates has been reported by several authors. 2 In most cases the yields obtained were …
Number of citations: 127 pubs.acs.org
RB Strand, T Helgerud, T Solvang, A Dolva… - Tetrahedron …, 2012 - Elsevier
… with Et 2 O (10 mL) yielded ethyl 2-chloroacetimidate hydrochloride (3.62 g, 86%) as a … mmol) was added to a suspension of ethyl 2-chloroacetimidate hydrochloride (1.00 g, 6.33 mmol) …
Number of citations: 34 www.sciencedirect.com
C Sheng, H Xu, W Wang, Y Cao, G Dong… - European journal of …, 2010 - Elsevier
… Ethyl 2-chloroacetimidate hydrochloride (31.6 g, 0.26 mol) was added to a solution of compound 2 (25.0 g, 0.2 mol) in CH 2 Cl 2 (500 mL) at 0 C and the mixture was stirred for 2 h. Then…
Number of citations: 66 www.sciencedirect.com
S Cogoi, S Zorzet, AE Shchekotikhin… - Journal of Medicinal …, 2015 - ACS Publications
… (9, 12) The terminal amino groups of 2a–e were transformed into chloroacetamidines by treatment with ethyl 2-chloroacetimidate hydrochloride, yielding the corresponding 4,11-bis[ω-(…
Number of citations: 21 pubs.acs.org
H Liu, L Chen, F Zhou, YX Zhang, J Xu, M Xu… - Bioorganic & medicinal …, 2019 - Elsevier
… Starting from commercial available 2-chloroacetonitrile, ethyl-2-chloroacetimidate hydrochloride (Int 1) was prepared. (E)-3-(pyridin-4-yl)acrylaldehyde (Int 2) and (E)-3-(pyridin-2-yl)…
Number of citations: 11 www.sciencedirect.com
JS Chang, CY Chen, AS Tikhomirov, A Islam, RH Liang… - Cancers, 2022 - mdpi.com
… A solution of 4,11-bis[(2-aminoethyl)amino]naphtho[2,3-f]indole-5,10-dione (1a, 100 mg, 0.26 mmol) [41], ethyl 2-chloroacetimidate hydrochloride (0.2 g, 1.3 mmol), and …
Number of citations: 7 www.mdpi.com
CJ Wharton, R Wrigglesworth - Journal of the Chemical Society, Perkin …, 1981 - pubs.rsc.org
… Attempts to prepare this compound via O-ethyl 2chloroacetimidate hydrochloride (prefered by the method of ref. 8) by treatment with benzylamine produced only benzylaniine …
Number of citations: 9 pubs.rsc.org
S Kolodziej, ON Kuvardina, T Oellerich… - Nature …, 2014 - nature.com
… Step 4: Ethyl 2-chloroacetimidate hydrochloride: in a 100-ml three-neck round-bottomed flask … Ethyl 2-chloroacetimidate hydrochloride (0.2 g, 1.26 mmol) was added and the mixture …
Number of citations: 64 www.nature.com

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